molecular formula C19H11Cl3N2O B3019090 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-85-2

6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B3019090
M. Wt: 389.66
InChI Key: QAGSOARKUYDPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chlorinated pyridine carbonitriles involves chlorination reactions and condensation with amines. For instance, the chlorination of a hydroxy-substituted pyridinecarbonitrile with POCl3 and PCl5 yields a chloro-substituted derivative . Similarly, the synthesis of complex pyridine derivatives can involve reactions with various reagents, such as aldehydes, ethanones, and malononitrile, in the presence of catalysts like ammonium acetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chlorinated pyridine derivatives is characterized using spectroscopic methods, including mass spectrometry, IR, UV-Vis, and NMR . X-ray crystallography provides detailed insights into the crystal structure, confirming the molecular geometry and intermolecular interactions . These techniques would be essential for the structural analysis of "6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile".

Chemical Reactions Analysis

Chlorinated pyridinecarbonitriles can react with various metal ions to form complexes, as seen in the reaction with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) . These reactions are typically carried out in solvents such as methanol and acetone at room temperature. The resulting metal complexes often exhibit different properties compared to the free ligand, including enhanced antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridinecarbonitriles and their metal complexes are determined through elemental analysis, conductance measurements, and thermal analyses . The presence of substituents on the pyridine ring can significantly influence these properties. For example, the introduction of chlorophenyl groups can affect the compound's reactivity and interaction with metals . The thermal stability of these compounds is often assessed using thermogravimetric analysis, which can provide information on their decomposition patterns and the presence of solvent molecules in the crystal structure .

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity levels, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified or used in the development of new materials or drugs.


properties

IUPAC Name

6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3N2O/c20-14-7-4-12(5-8-14)18-9-6-13(10-23)19(25)24(18)11-15-16(21)2-1-3-17(15)22/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGSOARKUYDPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.